(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride
Overview
Description
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3NO and its molecular weight is 241.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Remediation and Analysis
PFAS Removal : Amine-functionalized sorbents, related to the chemical structure , show promise for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The efficacy of these sorbents is due to electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting their potential in treating municipal water and wastewater (Ateia et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals, which share similar fluorinated structures, indicate the environmental fate of such compounds and their breakdown into perfluoroalkyl acids. This research aids in understanding the biodegradability and potential environmental impacts of related fluoroorganic compounds (Liu & Mejia Avendaño, 2013).
Polymer and Material Science
Fluorinated Polymer Synthesis : The unique properties of fluorinated polymers, derived from components like the one mentioned, are extensively studied for their applications in various industries. This includes their use in coatings, lubricants, and as part of composites due to their exceptional chemical resistance, thermal stability, and non-stick properties (Puts et al., 2019).
Protein Design with Fluorinated Amino Acids : Incorporating highly fluorinated analogs of amino acids into proteins is a research area exploring the potential to create proteins with enhanced stability and novel properties. This approach is promising for developing new biomaterials and therapeutic agents (Buer & Marsh, 2012).
Chemical Synthesis and Analysis
Synthesis of Fluorinated Compounds : The synthesis and structural characterization of compounds related to "(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride" contribute to the development of new pharmaceuticals and agrochemicals. Research in this area focuses on methods for incorporating fluorine into organic molecules to modify their physicochemical properties for desired applications (Song et al., 2018).
Environmental and Biomonitoring Analysis : Analytical methods for detecting and quantifying fluorinated compounds in environmental and biological samples are critical for assessing exposure and potential health risks. Techniques include liquid chromatography-mass spectrometry (LC-MS) for sensitive and selective analysis (Munoz et al., 2019).
Properties
IUPAC Name |
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGIYDMPZNFEN-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)OC(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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